molecular formula C23H20N4O5 B2905087 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1207013-62-4

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2905087
CAS No.: 1207013-62-4
M. Wt: 432.436
InChI Key: DONGAHZWDPTEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a structurally complex molecule featuring three distinct moieties:

  • 2,3-Dihydrobenzo[b][1,4]dioxin: A bicyclic ether system known for enhancing metabolic stability and bioavailability in pharmaceuticals .
  • Isoxazole: A five-membered heterocycle with nitrogen and oxygen, often contributing to hydrogen bonding and target selectivity .
  • 4-Oxoquinazolin-3(4H)-yl: A quinazolinone core, a privileged scaffold in kinase inhibitors and anticancer agents due to its ability to mimic ATP-binding motifs .

The propanamide linker likely enhances conformational flexibility, enabling interactions with diverse biological targets.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c28-22(7-8-27-14-25-18-4-2-1-3-17(18)23(27)29)24-13-16-12-20(32-26-16)15-5-6-19-21(11-15)31-10-9-30-19/h1-6,11-12,14H,7-10,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONGAHZWDPTEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes isoxazole and quinazoline moieties, which are known for various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds related to isoxazole and quinazoline have demonstrated significant antimicrobial properties. For instance, derivatives of isoxazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the isoxazole ring in the compound may contribute to its ability to inhibit bacterial growth.

Anti-inflammatory Properties

Studies have suggested that compounds containing quinazoline structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have indicated that derivatives similar to this compound can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .

Cytotoxicity and Anticancer Potential

The compound's structural components suggest potential cytotoxic effects against cancer cell lines. A study on related compounds showed promising results in inhibiting the proliferation of cancer cells, indicating that this compound may also possess anticancer properties .

Case Studies

  • Antibacterial Activity : A series of synthesized isoxazole derivatives were tested against multiple bacterial strains. The results indicated a notable reduction in bacterial growth, particularly against gram-positive bacteria .
  • Anti-inflammatory Action : In vitro assays demonstrated that several derivatives inhibited COX enzymes effectively, suggesting their potential as anti-inflammatory agents .
  • Cytotoxicity Assays : Compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. Results revealed significant cytotoxicity, warranting further investigation into their mechanisms of action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Research indicates that N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits promising anticancer properties. It has been shown to inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle progression. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations for cell growth inhibition.

Antimicrobial Properties

  • The compound has demonstrated activity against several bacterial strains, suggesting it may target essential enzymes involved in bacterial cell wall synthesis. Its structural features contribute to its binding affinity to these targets.

Biological Research

Fluorescent Probes

  • Due to its unique structural properties, this compound is being investigated as a potential fluorescent probe in biological imaging applications. Its ability to emit fluorescence can help in visualizing cellular processes and molecular interactions.

Enzyme Inhibition Studies

  • N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for its role as an inhibitor of various enzymes involved in cancer progression and other diseases. This includes research into its effects on poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms .

Industrial Applications

Material Science

  • The compound is utilized in the development of advanced materials due to its chemical properties. It serves as a building block for synthesizing more complex molecules used in various industrial applications including dyes and pigments.
Activity TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against multiple bacterial strains
Enzyme InhibitionInhibits key enzymes like PARP involved in DNA repair

Case Studies

Study on Anticancer Mechanisms
A study published in Cancer Research evaluated the efficacy of benzothiazole derivatives against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways.

Enzyme Inhibition Studies
Research showed that modifications on the benzothiazole core could enhance binding affinity and selectivity towards target enzymes like PARP1 and others involved in cancer progression.

Comparison with Similar Compounds

Thiadiazol Derivatives ()

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) share the isoxazole and benzamide groups but replace the quinazolinone with thiadiazole or pyridine rings. Key differences include:

  • Synthesis: These derivatives are synthesized via enaminone reactions with active methylene compounds (e.g., acetylacetone) under reflux conditions, yielding 70–80% products .
  • Properties : Higher melting points (e.g., 290°C for 8a ) suggest greater crystallinity compared to the target compound, which may exhibit lower thermal stability due to its flexible propanamide linker.

Propanamide-Based Agrochemicals ()

Simpler propanamides like propanil (N-(3,4-dichlorophenyl) propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) highlight the role of the propanamide backbone in agrochemicals. Key contrasts:

  • Complexity : The target compound’s polycyclic structure diverges from the linear propanamides in pesticides, likely reducing phytotoxicity and increasing mammalian target specificity .
  • Functional Groups: The dihydrobenzo dioxin and quinazolinone in the target compound may improve blood-brain barrier penetration compared to chlorinated aryl groups in propanil .

Phthalazinone Analog ()

The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide (CAS 930526-61-7) shares the dihydrobenzo dioxin and propanamide linker but replaces quinazolinone with phthalazinone. Differences include:

  • Electron Distribution: Phthalazinone’s fused benzene-pyridazine ring may alter electron density, affecting binding affinity compared to quinazolinone’s pyrimidinone core .
  • Data Gaps : Physical properties (e.g., melting point, solubility) for both compounds are unavailable, limiting direct comparisons .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight Key Moieties Synthesis Yield Notable Properties
Target Compound Likely C22H20N4O5 ~420.4 (est.) Dihydrobenzo dioxin, Isoxazole, Quinazolinone N/A Hypothesized kinase inhibitor
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C18H12N4O2S 348.39 Isoxazole, Thiadiazole, Benzamide 70% Mp 160°C; antimicrobial
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C23H18N4O2S 414.49 Thiadiazole, Pyridine, Acetyl 80% Mp 290°C; anti-inflammatory
N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide C21H21N3O5 395.4 Dihydrobenzo dioxin, Phthalazinone N/A N/A (data missing)

Key Research Findings

Synthetic Flexibility: The target compound’s isoxazole and quinazolinone moieties suggest compatibility with modular synthesis routes, similar to thiadiazol derivatives in .

Lumping Strategy Relevance (): While dihydrobenzo dioxin analogs could be "lumped" for property prediction, the unique quinazolinone-isoxazole combination demands individualized assessment .

Q & A

Q. What synthetic strategies are optimal for preparing N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving: (i) Formation of the isoxazole ring using 2,3-dihydrobenzo[b][1,4]dioxin-6-yl-substituted precursors under acid catalysis (e.g., HCl) . (ii) Coupling the isoxazole intermediate with a quinazolinone-propanamide moiety via amide bond formation, often using coupling agents like EDCI or HOBt in solvents such as DMF . Key steps include temperature control (0–25°C) and purification via column chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Purity : Assessed via HPLC with reverse-phase C18 columns, using acetonitrile/water mobile phases. Target purity ≥95% (retention times: 8–12 min under isocratic conditions) .
  • Structural Confirmation :
  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for benzo[d][1,4]dioxin), isoxazole methylene (δ 4.2–4.5 ppm), and quinazolinone carbonyl (δ 165–170 ppm) .
  • ESI-MS : Molecular ion peaks [M+H]+ expected within ±0.5 Da of theoretical mass .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • In vitro enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenases using fluorescence-based assays (IC50 determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :
  • Functional Group Substitution : Replace the benzo[d][1,4]dioxin with substituted aryl groups (e.g., electron-withdrawing Cl or NO2) to assess impact on bioactivity .
  • Scaffold Hybridization : Fuse the quinazolinone moiety with other heterocycles (e.g., triazoles) to modulate solubility and target binding .
  • Quantitative SAR (QSAR) : Use software like Schrödinger Maestro to correlate logP, polar surface area, and IC50 values .

Q. What experimental and computational approaches resolve contradictions in biological activity data?

  • Methodological Answer :
  • Assay Variability : Replicate studies across multiple cell lines (e.g., compare adherent vs. suspension cells) and validate with orthogonal assays (e.g., Western blot for target protein inhibition) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR TK domain) to identify binding stability issues caused by solvent-exposed substituents .
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation as a cause of inconsistent in vivo vs. in vitro results .

Q. How can in vivo efficacy and pharmacokinetics be optimized for this compound?

  • Methodological Answer :
  • Formulation : Use PEGylated nanoparticles or liposomes to enhance bioavailability, guided by logD (target 2–3) and solubility (>50 µg/mL in PBS) .
  • Pharmacokinetic Profiling : Conduct murine studies with IV/oral dosing, monitoring plasma concentrations via LC-MS/MS. Adjust dosing regimens based on t1/2 and AUC .
  • Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day repeated dosing .

Q. What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

  • Methodological Answer :
  • Catalyst Optimization : Replace pyridine with polymer-supported bases (e.g., PS-DMAP) to simplify purification .
  • Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization of isoxazole) to improve yield and safety .
  • Green Solvents : Substitute DMF with Cyrene™ or 2-MeTHF to reduce environmental impact and ease solvent recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.